molecular formula C14H12O5S B1328734 3-[(2-Methylsulfonyl)phenoxy]benzoic acid CAS No. 1000018-54-1

3-[(2-Methylsulfonyl)phenoxy]benzoic acid

Cat. No. B1328734
M. Wt: 292.31 g/mol
InChI Key: HVUNZPMPAVSYCQ-UHFFFAOYSA-N
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Description

3-[(2-Methylsulfonyl)phenoxy]benzoic acid is a chemical compound with the molecular formula C14H12O5S and a molecular weight of 292.31 . The PubChem CID for this compound is 26598165 .


Molecular Structure Analysis

The molecular structure of 3-[(2-Methylsulfonyl)phenoxy]benzoic acid can be represented by the SMILES string: CS(=O)(=O)C1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O .

Scientific Research Applications

Antagonist Activity in EP1 Receptor

4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, a structural analog of 3-[(2-Methylsulfonyl)phenoxy]benzoic acid, was found to be a functional antagonist selective for the EP1 receptor subtype. Analogous compounds with hydrophilic heteroarylsulfonyl moieties exhibited optimized antagonist activity, including in vivo activity. These findings are significant for understanding the structure-activity relationship (SAR) in this context (Naganawa et al., 2006).

Metabolism Studies

Research into the metabolism of 3-phenoxybenzoic acid, closely related to 3-[(2-Methylsulfonyl)phenoxy]benzoic acid, in rats revealed extensive metabolism and rapid elimination, primarily via urine. This metabolism primarily involved 4'-hydroxylation followed by sulphate conjugation (Crayford & Hutson, 1980).

Development of Novel Fluorescence Probes

A study designed and synthesized compounds including 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) as novel fluorescence probes to detect highly reactive oxygen species. These probes, although related to 3-[(2-Methylsulfonyl)phenoxy]benzoic acid, are important for distinguishing specific reactive oxygen species in biological and chemical applications (Setsukinai et al., 2003).

EP1 Receptor Antagonist Optimization

Further research into analogs of 3-[(2-Methylsulfonyl)phenoxy]benzoic acid led to the development of compounds with enhanced EP1 receptor antagonist activities. These studies also focused on reducing inhibitory activity against hepatic cytochrome P450 isozymes to mitigate potential drug interactions (Naganawa et al., 2006).

Electrochemical Analysis

The oxidative behavior of related compounds, such as Bumetanide, which contains a 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-benzoic acid structure, was analyzed in hydroalcoholic media. This study provides insights into the electrochemical properties of similar compounds (Legorburu, Alonso & Jiménez, 1993).

properties

IUPAC Name

3-(2-methylsulfonylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5S/c1-20(17,18)13-8-3-2-7-12(13)19-11-6-4-5-10(9-11)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUNZPMPAVSYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601269518
Record name 3-[2-(Methylsulfonyl)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methylsulfonyl)phenoxy]benzoic acid

CAS RN

1000018-54-1
Record name 3-[2-(Methylsulfonyl)phenoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(Methylsulfonyl)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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